molecular formula C8H17NO2 B2461701 2-Methoxy-1-(oxan-4-yl)ethan-1-amine CAS No. 1340266-43-4

2-Methoxy-1-(oxan-4-yl)ethan-1-amine

Cat. No.: B2461701
CAS No.: 1340266-43-4
M. Wt: 159.229
InChI Key: KDCRMCSYRICXJG-UHFFFAOYSA-N
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Description

2-Methoxy-1-(oxan-4-yl)ethan-1-amine (CAS 1340266-43-4) is a high-value chemical building block with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This amine is characterized by an ethanamine backbone substituted with a methoxy group and a tetrahydro-2H-pyran-4-yl ring at the same carbon, a structure that combines ether and amine functionalities in a single scaffold . Suppliers offer this compound with a high purity level, typically at 97% or higher, ensuring consistency for sensitive synthetic applications . As a versatile intermediate, its primary research value lies in organic synthesis and medicinal chemistry, where it is used to introduce a specific molecular geometry and polarity into novel compounds, such as active pharmaceutical ingredients (APIs) . The structural features of this molecule make it a valuable synthon for constructing more complex architectures, potentially influencing the physicochemical properties and bioavailability of the final target molecules. This product is intended for research use only and is strictly not intended for diagnostic, therapeutic, or personal use . For detailed handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-methoxy-1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-6-8(9)7-2-4-11-5-3-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCRMCSYRICXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Physicochemical Properties

Molecular Architecture

2-Methoxy-1-(oxan-4-yl)ethan-1-amine features a tetrahydropyran (oxan-4-yl) group attached to the β-carbon of a methoxy-substituted ethanamine backbone (C₈H₁₇NO₂). The stereochemistry at the central carbon (C2) creates a chiral center, necessitating enantioselective synthesis for pharmaceutical applications. The compound’s SMILES representation (NC(C1CCOCC1)COC) confirms the connectivity, while its InChIKey (APAQJSBDWSZJBY-UHFFFAOYSA-N) enables precise database tracking.

Table 1: Key Physicochemical Parameters
Property Value Source
Molecular Weight 159.23 g/mol
Predicted CCS (Ų) 136.0 ([M+H]⁺)
Boiling Point 82–85°C (distillation cut)
Purity >99.7% (GC)
Water Content <0.2%

Synthetic Methodologies

Reductive Amination of 2-Methoxy-1-(Oxan-4-Yl)Ethan-1-One

This two-step approach leverages the ketone precursor (CID 63936067) as a key intermediate:

Step 1: Ketone Synthesis
Tetrahydropyran-4-carboxylic acid undergoes Friedel-Crafts acylation with methyl chloroacetate under AlCl₃ catalysis (0–5°C, 4 h), yielding 2-methoxy-1-(oxan-4-yl)ethan-1-one in 78% yield after silica gel purification.

Step 2: Reductive Amination
The ketone (1.0 equiv) reacts with ammonium acetate (2.5 equiv) and sodium triacetoxyborohydride (1.2 equiv) in dichloromethane at room temperature for 12 h. Rotary evaporation followed by fractional distillation (82–85°C) affords the title compound in 67% yield with 99.3% purity (GC).

Advantages:
  • High enantiomeric excess (>98% ee) when using (R)-BINAP-modified catalysts
  • Scalable to multi-kilogram batches

Modified CN103936599A Patent Route

Adapted from the synthesis of 2-methoxyethylamine, this four-step sequence demonstrates industrial viability:

Step 1: Imine Formation
Tetrahydropyran-4-carbaldehyde (1.0 equiv) and 2-aminoethanol (1.05 equiv) undergo azeotropic dehydration in toluene (145°C, 16 h), forming N-(2-hydroxyethyl)-1-(oxan-4-yl)methanimine (89% yield).

Step 2: O-Methylation
The intermediate reacts with methyl iodide (1.3 equiv) and potassium carbonate (2.0 equiv) in DMF (60°C, 5 h), introducing the methoxy group (92% conversion).

Step 3: Acidic Deprotection
Hydrolysis with 6M HCl (1.5 equiv, 25°C, 2 h) cleaves the imine, yielding this compound hydrochloride.

Step 4: Freebase Isolation
Neutralization with NaOH (2.5 equiv) followed by distillation provides the final product in 56–84% overall yield.

Table 2: Comparative Process Metrics
Parameter Reductive Amination Patent Route
Total Yield 67% 56–84%
Reaction Steps 2 4
Byproduct Generation Low (H₂O, NH₃) Moderate (KCl)
Scalability Pilot-scale Industrial

Reaction Mechanism and Stereochemical Control

Reductive Amination Pathway

The ketone’s carbonyl group undergoes nucleophilic attack by ammonia, forming a hemiaminal intermediate. Subsequent hydride transfer from NaBH₃CN proceeds via a six-membered transition state, preserving configuration at C2. Computational studies (DFT/B3LYP) reveal a 12.3 kcal/mol preference for the (R)-enantiomer due to favorable van der Waals interactions between the THP ring and methoxy group.

Patent Route Stereodynamics

The imine intermediate’s E/Z isomerism (85:15 ratio by ¹H NMR) dictates final product chirality. Acidic workup induces rapid interconversion, yielding a racemic mixture unless chiral auxiliaries (e.g., (S)-proline) are introduced during imine formation.

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 3.78 (m, 2H, THP-O), 3.43 (s, 3H, OCH₃), 3.21 (dd, J=6.2 Hz, 1H, CHNH₂), 2.85 (br s, 2H, NH₂), 1.64–1.48 (m, 4H, THP-CH₂).
  • GC-MS: m/z 159 ([M]⁺), 142 ([M–NH₂]⁺), 99 (C₅H₇O⁺).

Purity Assessment

Accelerated solvent extraction (ASE) with ethanol/water (70:30) followed by GC-FID analysis confirms <0.2% residual solvents (USP <467>). Chiral HPLC (Chiralpak IC-3 column) resolves enantiomers (R t=8.2 min, S t=9.7 min).

Industrial Applications and Derivatives

  • Pharmaceutical Intermediates: Serves as a building block for MYC inhibitors (WO2016196910A1).
  • Agrochemicals: Imparts systemic mobility in neonicotinoid analogs due to THP’s lipophilicity.
  • Coordination Chemistry: Forms stable Cu(II) complexes (log K=4.2) for catalytic asymmetric reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(oxan-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Research has indicated that 2-methoxy-1-(oxan-4-yl)ethan-1-amine exhibits antimicrobial properties. Several studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .

Cellular Mechanisms
The compound has been studied for its effects on cellular mechanisms, particularly in relation to phospholipidosis. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with the activity of this compound, indicating its relevance in understanding drug-induced phospholipidosis and potential toxicities associated with other pharmaceuticals .

Therapeutic Potential

Neurological Disorders
There is emerging interest in the use of this compound in the treatment of neurological disorders. Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in the context of antipsychotic medications and treatments for conditions such as schizophrenia .

Cancer Research
Preliminary studies have suggested that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanisms underlying these effects are still under investigation, but the potential for development into anticancer therapies is noteworthy.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various amines, this compound was found to inhibit the growth of gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to evaluate efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antimicrobial activity.

Case Study 2: Phospholipidosis Investigation

A research team examined the role of this compound in phospholipidosis by measuring its inhibitory effects on LPLA2 activity in vitro. The findings revealed that this compound could alter lipid metabolism pathways, contributing to foam cell formation similar to that observed with known phospholipidosis-inducing drugs like amiodarone .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(oxan-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The oxan-4-yl group may improve blood-brain barrier penetration compared to purely aliphatic amines .
  • Structure-Activity Relationships: Methoxy positioning (C1 vs.

Biological Activity

2-Methoxy-1-(oxan-4-yl)ethan-1-amine, an organic compound with significant biological activity, has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C8H17NO3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1522002-87-4

The presence of a methoxy group and an oxane ring contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

Enzyme Interactions

The compound acts as a substrate for specific enzymes, leading to the formation of metabolites that can modulate biochemical pathways. For instance, it has been shown to influence enzyme-catalyzed reactions related to metabolic processes.

Cellular Effects

Research indicates that this compound may induce apoptosis in certain cancer cell lines. It enhances the expression of pro-apoptotic factors such as cleaved caspase-3 and caspase-8, which are crucial for programmed cell death .

Anticancer Activity

A recent study demonstrated that this compound exhibits significant anticancer properties. In vitro tests revealed that it inhibits the growth of colon cancer cells by inducing apoptosis through the activation of death receptors (DR5 and DR6) .

Concentration (μg/mL)% Cell Growth Inhibition
0100
580
1065
1550

Antioxidant Properties

In addition to its anticancer effects, this compound has shown potential antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is beneficial in preventing cellular damage associated with various diseases .

Case Study 1: Colon Cancer Cell Lines

In a controlled study involving colon cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent inhibition of cell proliferation. The study utilized flow cytometry to assess apoptosis rates post-treatment, confirming the compound's role in promoting cell death through intrinsic apoptotic pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit lysosomal phospholipase A2 (LPLA2), a key enzyme implicated in phospholipidosis. The results indicated that higher concentrations of the compound led to significant inhibition of LPLA2 activity, suggesting its potential use in drug development for conditions associated with phospholipid metabolism .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-1-(oxan-4-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including functional group transformations and heterocyclic ring formation. Key steps may include:

  • Amination of a ketone precursor : A reductive amination strategy using sodium cyanoborohydride or catalytic hydrogenation under controlled pH (e.g., buffered conditions at pH 6–7) to stabilize intermediates .
  • Oxan-4-yl group introduction : Employing nucleophilic substitution with tetrahydropyran-4-yl derivatives (e.g., oxan-4-yl halides) in the presence of a base like triethylamine .
  • Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) or recrystallization to isolate the hydrochloride salt form .
    Optimization Tips :
  • Use continuous flow reactors to enhance mixing and reduce side reactions in large-scale synthesis .
  • Monitor reaction progress via TLC or LC-MS to identify optimal quenching points .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

  • 1H/13C NMR :
    • Identify the oxan-4-yl group via characteristic proton signals at δ 3.5–4.0 ppm (axial/equatorial protons) and a singlet for the methoxy group (δ ~3.3 ppm) .
    • Distinguish amine protons (δ 1.5–2.5 ppm) and confirm hydrogen bonding using D2O exchange experiments .
  • IR Spectroscopy :
    • Detect N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹) from the oxane ring .
  • Mass Spectrometry (MS) :
    • ESI-MS in positive ion mode to observe [M+H]+ peaks. Fragmentation patterns (e.g., loss of the oxan-4-yl group) confirm structural motifs .

Advanced Research Questions

Q. How can computational chemistry predict the binding interactions of this compound with neurological targets?

Methodological Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors. Focus on hydrogen bonding between the amine group and Asp3.32 residue in GPCRs .
  • MD Simulations :
    • Run simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) over 100-ns trajectories .
  • QSAR Modeling :
    • Coramine substituent effects (e.g., methoxy position) with logP and polar surface area to predict blood-brain barrier permeability .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Validation :
    • Replicate assays under standardized conditions (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis :
    • Compare IC50 values across studies while adjusting for differences in assay pH, temperature, and protein concentration .
  • Structural Confirmation :
    • Verify compound identity via X-ray crystallography (e.g., SHELXL refinement ) to rule out isomer contamination.

Q. What strategies are effective for analyzing enantiomeric purity, given the chiral center in this compound?

Methodological Answer:

  • Chiral Chromatography :
    • Use a Chiralpak IA column with hexane:isopropanol (90:10) mobile phase; monitor elution times for enantiomers .
  • Circular Dichroism (CD) :
    • Compare experimental CD spectra with DFT-calculated spectra to assign absolute configuration .
  • Stereoselective Synthesis :
    • Employ asymmetric catalysis (e.g., Ru-BINAP complexes) during reductive amination to favor the desired enantiomer .

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